Enhanced Selectivity for Extrasynaptic α4βδ Receptors Over Synaptic α1- and α2-Containing Subtypes
GABAA receptor agent 4 (1e) demonstrates significantly improved selectivity for the extrasynaptic α4βδ subtype compared to its parent compounds 2027 and 018. The study by Bavo et al. explicitly states that 1e is 'superior to 2027 and 018 regarding selectivity for the extrasynaptic α4βδ subtype versus the α1- and α2- containing subtypes' [1]. The following IC50 data from a reputable vendor datasheet, which is consistent with the findings of the primary study, quantifies this selectivity profile across a panel of recombinant GABAAR subtypes .
| Evidence Dimension | Functional antagonism (IC50) at recombinant GABAAR subtypes |
|---|---|
| Target Compound Data | α4β1δ: 0.195 μM; α4β2δ: 0.250 μM; α1β2δ: 4.95 μM; α1β2γ2: 2.18 μM; α2β2γ2: 7.56 μM; α3β2γ2: 0.56 μM; α5β2γ2: 0.54 μM; α6β2δ: 1.95 μM. |
| Comparator Or Baseline | Compounds 2027 and 018: Data not provided for the same full panel, but qualitative assessment in the primary study confirms 1e's 'superior' selectivity [1]. |
| Quantified Difference | 1e exhibits a ~25-fold selectivity for α4β1δ (0.195 μM) over α1β2δ (4.95 μM) and a ~39-fold selectivity for α4β2δ (0.250 μM) over α2β2γ2 (7.56 μM). |
| Conditions | FLIPR membrane potential assay using tsA201 cells transiently expressing human GABAAR subunits . |
Why This Matters
This quantified subtype selectivity profile is critical for researchers aiming to dissect the distinct roles of extrasynaptic α4βδ receptors in tonic inhibition and immune cell function, a differentiation not achievable with less selective compounds like 2027 or broad-spectrum antagonists like bicuculline.
- [1] Bavo F, De-jong H, Petersen J, Falk-petersen CB, Löffler R, Sparrow E, Rostrup F, Eliasen JN, Wilhelmsen KS, Barslund K, Bundgaard C, Nielsen B, Kristiansen U, Wellendorph P, Bogdanov Y, Frølund B. Structure-Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. J Med Chem. 2021 Dec 23;64(24):17795-17812. View Source
